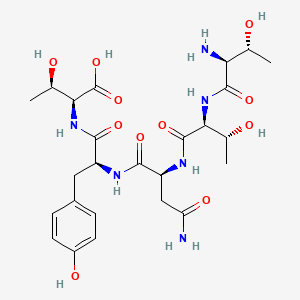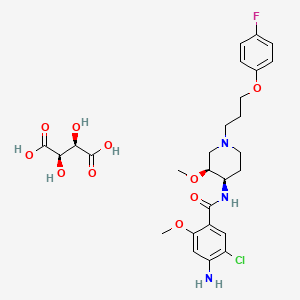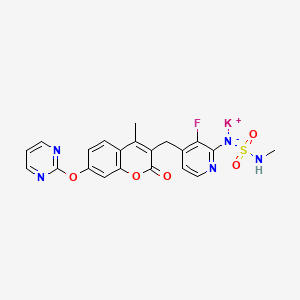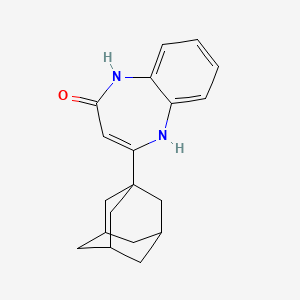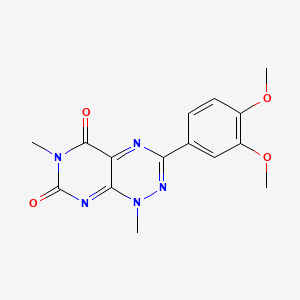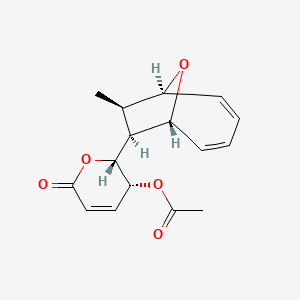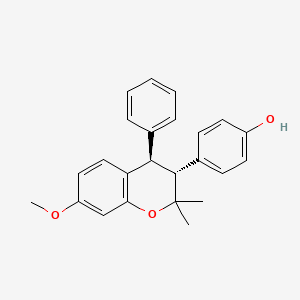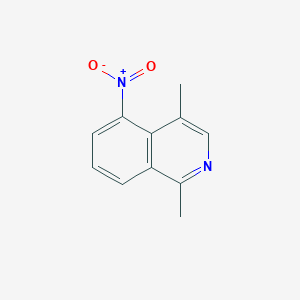
1,4-Dimethyl-5-nitroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-5-nitroisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a nitro group at position 5 on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-5-nitroisoquinoline can be synthesized through various methods. One common approach involves the nitration of 1,4-dimethylisoquinoline using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrazine hydrate, Raney nickel.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation of the nitro group.
Substituted isoquinolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,4-Dimethyl-5-nitroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-5-nitroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of signaling pathways and the induction of cellular responses such as apoptosis or oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylisoquinoline: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitroisoquinoline: Lacks the methyl groups, which can influence its biological activity and chemical reactivity.
1,4-Dimethyl-6-nitroisoquinoline: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
1,4-Dimethyl-5-nitroisoquinoline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59261-38-0 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1,4-dimethyl-5-nitroisoquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-12-8(2)9-4-3-5-10(11(7)9)13(14)15/h3-6H,1-2H3 |
InChI Key |
WTACEYGASPOAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
